

# Application of 2'-O-Cyanoethyl Modification in Ribonucleoside Synthesis

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## Compound of Interest

Compound Name: Cyanomethyl formate

Cat. No.: B125958

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## Introduction

While **cyanomethyl formate** is recognized as a formylating reagent in organic synthesis, its specific application in the direct modification of ribonucleosides is not extensively documented in peer-reviewed literature.<sup>[1]</sup> However, a closely related modification, the 2'-O-(2-cyanoethyl) group, plays a significant role in ribonucleoside chemistry, particularly in the synthesis of therapeutic oligonucleotides. This modification enhances the properties of RNA molecules, such as their hybridization affinity and nuclease resistance.

These application notes provide a comprehensive overview of the synthesis of 2'-O-cyanoethylated ribonucleosides and their phosphoramidite derivatives, which are essential building blocks for the automated synthesis of modified oligonucleotides.

## Data Summary

The following tables summarize the key quantitative data associated with the synthesis and performance of 2'-O-cyanoethylated ribonucleosides and oligonucleotides.

Table 1: Yields for the Synthesis of 2'-O-Cyanoethylated Ribonucleoside Derivatives

Compound	Starting Material	Reagents and Conditions	Yield (%)	Reference
2'-O-Cyanoethylated Uridine Derivative (2a)	3',5'-O-(tetraisopropylidisiloxane-1,3-diyl)uridine (1a)	Acrylonitrile, Cs <sub>2</sub> CO <sub>3</sub> , t-BuOH	Excellent	[2]
2'-O-Cyanoethylated Cytidine Derivative (2b)	3',5'-O-(tetraisopropylidisiloxane-1,3-diyl)-N <sup>4</sup> -(dimethylaminomethylene)cytidine (1b)	Acrylonitrile, Cs <sub>2</sub> CO <sub>3</sub> , t-BuOH	89	[2]
2'-O-Cyanoethylated Adenosine Derivative (2c)	3',5'-O-(tetraisopropylidisiloxane-1,3-diyl)-N <sup>6</sup> -(dimethylaminomethylene)adenosine (1c)	Acrylonitrile, Cs <sub>2</sub> CO <sub>3</sub> , t-BuOH	90	[2]
5'-O-DMTr-2'-O-MCE-N <sup>2</sup> -isobutyrylguanosine-3'-phosphoramidite (21)	5'-O-DMTr-2'-O-MCE-N <sup>2</sup> -isobutyrylguanosine (35)	2-Cyanoethyl-N,N,N',N'-tetraisopropylphosphordiamidite, diisopropylammonium 1H-tetrazolide	-	[3]
5'-O-DMTr-2'-O-MCE-N <sup>6</sup> -acetyladenosine-3'-phosphoramidite (21)	5'-O-DMTr-2'-O-MCE-N <sup>6</sup> -acetyladenosine (35)	2-Cyanoethyl-N,N,N',N'-tetraisopropylphosphordiamidite, diisopropylammonium 1H-tetrazolide	76	[3]

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5'-O-DMTr-2'-O-MCE-N <sup>4</sup> -acetylcytidine-3'-phosphoramide (22)	5'-O-DMTr-2'-O-MCE-N <sup>4</sup> -acetylcytidine (36)	2-Cyanoethyl-N,N,N',N'-tetraisopropylphosphordiamidite, diisopropylammonium 1H-tetrazolide	48	[3]
5'-O-DMTr-2'-O-MCE-uridine-3'-phosphoramide (20)	5'-O-DMTr-2'-O-MCE-uridine (16)	2-Cyanoethyl-N,N,N',N'-tetraisopropylphosphordiamidite, diisopropylammonium 1H-tetrazolide	66	[3]
Fully protected N <sup>3</sup> -benzoyl-2'-deoxythymidine phosphoramide unit (4)	5'-O-DMTr-N <sup>3</sup> -benzoyl-2'-deoxythymidine (3)	bis(diisopropylaminomethyl)(2-cyanoethoxy)phosphosphine	73	[4]
Fully protected 2'-deoxyguanosine phosphoramide unit (13)	5'-O-DMTr-2'-deoxyguanosine derivative (12)	bis(diisopropylaminomethyl)(2-cyanoethoxy)phosphosphine	93	[4]

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Table 2: Oligonucleotide Synthesis and Performance Data

Parameter	Value/Observation	Reference
Average Stepwise Coupling Yield	> 99%	[5][6]
Regioisomeric Purity of Phosphoramidites	> 99.95%	[5][6]
Hybridization Affinity (Tm)	Higher affinity for both DNA and RNA compared to unmodified and 2'-O-methylated oligoribonucleotides.	[2][7]
Nuclease Resistance	Significant increase in resistance to snake venom and bovine spleen phosphodiesterases compared to 2'-O-methylated oligonucleotides.	[2][7]
Overall Isolated Yield of a 110mer RNA	5.5%	[8][9]

## Experimental Protocols

### Protocol 1: Synthesis of 2'-O-Cyanoethylated Ribonucleoside Derivatives

This protocol describes a general method for the 2'-O-cyanoethylation of appropriately protected ribonucleosides.[2][7]

#### Materials:

- Protected ribonucleoside derivative (e.g., 3',5'-O-(tetraisopropylsilyl)uridine)
- Acrylonitrile
- Cesium Carbonate ( $\text{Cs}_2\text{CO}_3$ )

- tert-Butanol (t-BuOH)
- Ethyl acetate (EtOAc)
- Saturated ammonium chloride (NH<sub>4</sub>Cl) solution
- Sodium sulfate (Na<sub>2</sub>SO<sub>4</sub>)
- Silica gel for chromatography

**Procedure:**

- Dissolve the protected ribonucleoside in t-BuOH.
- Add acrylonitrile and cesium carbonate to the solution.
- Stir the reaction mixture at ambient temperature for the appropriate time (typically a few hours), monitoring the reaction progress by thin-layer chromatography (TLC).
- Once the reaction is complete, extract the solution with EtOAc and wash with a saturated NH<sub>4</sub>Cl solution.
- Collect the organic layer, dry it over sodium sulfate, and concentrate it under reduced pressure.
- Purify the residue by silica gel column chromatography to obtain the desired 2'-O-cyanoethylated ribonucleoside derivative.

## Protocol 2: Synthesis of 2'-O-Cyanoethylated Ribonucleoside 3'-Phosphoramidites

This protocol outlines the conversion of 5'-O-DMTr-2'-O-cyanoethylated ribonucleosides into their 3'-phosphoramidite derivatives, which are the building blocks for automated oligonucleotide synthesis.<sup>[3]</sup>

**Materials:**

- 5'-O-DMTr-2'-O-cyanoethylated ribonucleoside derivative

- 2-Cyanoethyl-N,N,N',N'-tetraisopropylphosphordiamidite
- Diisopropylammonium 1H-tetrazolide
- Anhydrous dichloromethane (CH<sub>2</sub>Cl<sub>2</sub>)
- Anhydrous acetonitrile (CH<sub>3</sub>CN)
- Silica gel for chromatography

Procedure:

- Dissolve the 5'-O-DMTr-2'-O-cyanoethylated ribonucleoside in anhydrous CH<sub>2</sub>Cl<sub>2</sub> or CH<sub>3</sub>CN under an inert atmosphere (e.g., argon).
- Add diisopropylammonium 1H-tetrazolide to the solution.
- Add 2-cyanoethyl-N,N,N',N'-tetraisopropylphosphordiamidite and stir the reaction mixture at room temperature.
- Monitor the reaction by TLC until the starting material is consumed.
- Upon completion, quench the reaction and purify the crude product by silica gel column chromatography to yield the target phosphoramidite.

## Protocol 3: Automated Solid-Phase Synthesis of 2'-O-Cyanoethylated Oligoribonucleotides

This protocol provides a general workflow for the synthesis of oligoribonucleotides incorporating 2'-O-cyanoethylated ribonucleosides using an automated DNA/RNA synthesizer. [2][10]

Materials:

- 2'-O-Cyanoethylated ribonucleoside 3'-phosphoramidite building blocks
- Standard 2'-O-TBDMS-ribonucleoside phosphoramidite units (if synthesizing chimeric oligonucleotides)

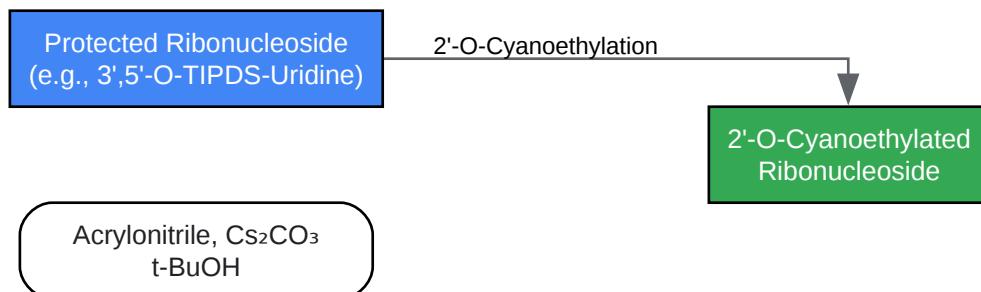
- Controlled Pore Glass (CPG) solid support
- Standard reagents for phosphoramidite chemistry (e.g., activator, capping reagent, oxidizing agent, deblocking agent)
- Concentrated ammonia solution

**Procedure:**

- Program the DNA/RNA synthesizer with the desired oligonucleotide sequence.
- Load the synthesizer with the required phosphoramidite building blocks, solid support, and ancillary reagents.
- Initiate the automated synthesis cycle, which typically involves the following steps for each nucleotide addition:
  - Detritylation: Removal of the 5'-DMTr protecting group.
  - Coupling: Addition of the next phosphoramidite monomer.
  - Capping: Acetylation of unreacted 5'-hydroxyl groups.
  - Oxidation: Conversion of the phosphite triester to a phosphate triester.
- After the final coupling cycle, treat the solid support with concentrated ammonia to cleave the oligonucleotide from the support and remove the base and phosphate protecting groups.
- Purify the crude oligonucleotide using methods such as HPLC or gel electrophoresis.

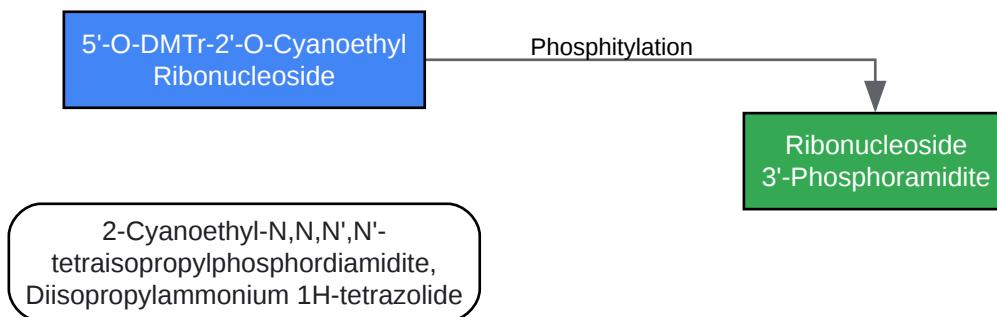
## Visualizations

The following diagrams illustrate the key chemical synthesis pathways described in these application notes.



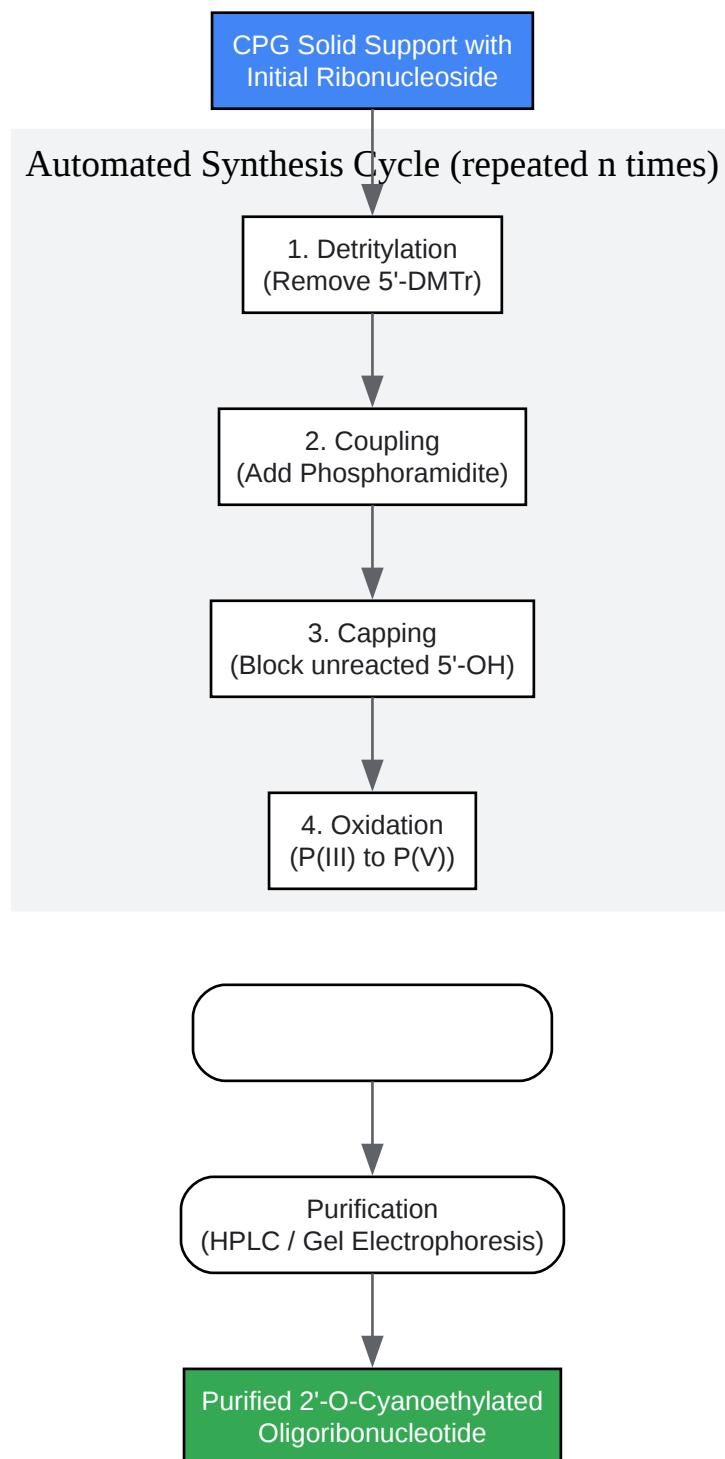
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*General scheme for 2'-O-cyanoethylation of a protected ribonucleoside.*



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*Synthesis of a 2'-O-cyanoethylated ribonucleoside phosphoramidite.*



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*Workflow for solid-phase synthesis of modified oligoribonucleotides.*

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